molecular formula C19H21ClN2 B13428627 Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)

Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)

Cat. No.: B13428627
M. Wt: 312.8 g/mol
InChI Key: UBXPUHFHKKZHSS-UHFFFAOYSA-N
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Description

Structural Relationship to Second-Generation Antihistamines

The molecular architecture of deschlorodesloratadine hydrochloride shares a foundational tricyclic benzocyclohepta[1,2-b]pyridine core with desloratadine, a potent second-generation antihistamine. Key structural features include:

  • A piperidinylidene moiety at position 11
  • A chlorine substitution pattern critical for receptor affinity
  • A fused tricyclic system that enhances planar stability

Table 1: Comparative Structural Features of Selected Antihistamines

Compound Molecular Formula Core Structure Key Substitutions
Deschlorodesloratadine HCl C₁₉H₂₀Cl₂N₂ Benzocyclohepta[1,2-b]pyridine 11-(piperidin-4-ylidene), chloro at position 9
Desloratadine C₁₉H₁₉ClN₂ Benzocyclohepta[1,2-b]pyridine 8-chloro, 11-(piperidin-4-ylidene)
Loratadine C₂₂H₂₃ClN₂O₂ Azatadine derivative Ethoxycarbonyl, chloro

The absence of specific chlorine atoms (e.g., at position 8 compared to desloratadine) alters electron distribution patterns, potentially influencing H1-receptor binding kinetics. This structural modification preserves the compound's ability to act as a peripheral histamine antagonist while introducing distinct physicochemical properties, such as altered logP values and hydrogen-bonding capacity .

Position Within the Benzocyclohepta[1,2-b]pyridine Derivative Family

The benzocyclohepta[1,2-b]pyridine framework represents a privileged structure in medicinal chemistry, with deschlorodesloratadine hydrochloride occupying a unique niche:

Key characteristics of this derivative class:

  • Tricyclic Conformation : The fused ring system enforces a planar geometry that optimizes π-π interactions with aromatic residues in the H1 receptor binding pocket.
  • Substituent Flexibility : Position 9 chloro groups and piperidinylidene moieties allow for targeted modifications while maintaining core stability .
  • Stereoelectronic Profile : The nitrogen atoms at positions 4 and 11 create dipole moments that enhance water solubility compared to non-polar first-generation antihistamines.

Table 2: Benzocyclohepta[1,2-b]pyridine Derivatives Comparison

Derivative CAS Number Substitution Pattern Research Application
8-Dechloro-9-chloro 117811-13-9 Chloro at C9, no C8 substituent Impurity profiling
8-Chloro-deuterated 25207795 Deuterium at piperidinylidene Metabolic studies
7-Chloro isomer 1346601-53-3 Chloro at C7 Synthetic pathway analysis

Deschlorodesloratadine hydrochloride's specific substitution pattern (chloro at position 9, piperidinylidene at position 11) demonstrates how minor structural variations can significantly impact:

  • Crystalline stability in salt forms
  • Chromatographic retention times during analytical testing
  • Solid-state packing efficiency in pharmaceutical formulations

Properties

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene;hydrochloride

InChI

InChI=1S/C19H20N2.ClH/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15;/h1-6,11,20H,7-10,12-13H2;1H

InChI Key

UBXPUHFHKKZHSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschlorodesloratadine Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include:

    Cyclization: Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core.

    Substitution: Introduction of the piperidin-4-ylidene group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods: Industrial production of Deschlorodesloratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Representative Reaction Parameters

Base UsedSolventTemp (°C)Reaction Time (h)Yield (%)Purity (%)
Sodium bicarbonateDMF80319.696.4
TriethylamineDMF80319.296.4
Disodium hydrogen phosphateWater90417.296.0

Key Observation : Higher temperatures (>80°C) and DMF as a solvent improve reaction efficiency .

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the piperidinylidene group at elevated temperatures, yielding simpler aromatic amines.

  • Basic Hydrolysis : Degrades the tricyclic system, forming fragmented pyridine derivatives.

Hydrolysis Stability Data

ConditionpHTemp (°C)Degradation Products Identified
0.1M HCl1.060Benzo cyclohepta-pyridine derivatives
0.1M NaOH1360Piperidine fragments, chlorinated aromatics

Oxidation Reactions

The benzylic positions in the tricyclic system are susceptible to oxidation:

  • Oxidizing Agents : Hydrogen peroxide, KMnO₄.

  • Products : Epoxides or ketones at the 6,11-dihydro positions.

Example :

Deschlorodesloratadine+H2O2Fe3+Epoxide intermediateKetone derivative\text{Deschlorodesloratadine} + \text{H}_2\text{O}_2 \xrightarrow{\text{Fe}^{3+}} \text{Epoxide intermediate} \rightarrow \text{Ketone derivative}

Salt Formation and Crystallization

The hydrochloride salt is stabilized via protonation of the piperidinylidene nitrogen. Key crystallization steps include:

  • Solvent Systems : Ethyl acetate/isopropanol (1:1) or dichloromethane.

  • Process : Post-reaction cooling to 5–10°C, followed by anti-solvent addition (NaCl-saturated water) to precipitate the compound .

Crystallization Efficiency

Solvent CombinationPurity Post-Crystallization (%)Recovery (%)
Ethyl acetate96.589.3
Dichloromethane96.387.8

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic hydrocarbons.

  • Photolytic Degradation : UV exposure (254 nm) induces ring-opening reactions, with 15% degradation over 48 hours .

Analytical Characterization Reactions

Used in HPLC quantification:

  • Mobile Phase : Methanol/acetonitrile/phosphate buffer (35:35:30, pH 5.5) .

  • Detection : λ = 241 nm (max absorbance).

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.

    Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.

    Medicine: Explored for its potential as an antihistamine and its pharmacokinetic properties.

    Industry: Utilized in the pharmaceutical industry for the development of new antihistamine drugs and related compounds.

Mechanism of Action

The mechanism of action of Deschlorodesloratadine Hydrochloride involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

Chlorine Substitution

  • Position 8 vs. 9 : Desloratadine’s chlorine at position 8 enhances H₁ receptor binding compared to the 9-chloro analog, which exhibits dual PAF/histamine antagonism.

Piperidine Modifications

  • Methyl Substitution : Loratadine Impurity G’s 1-methylpiperidine group disrupts receptor interaction, rendering it less potent than desloratadine.
  • Deuterated Forms : Desloratadine-d4 (isotopic substitution) is used in metabolic studies but retains similar activity to the parent compound.

Oxidation State

  • The ketone form impurity () lacks the piperidinylidene moiety, abolishing antihistamine activity.

Research Findings and Therapeutic Potential

  • Antihistamine Activity : Desloratadine demonstrates 15-fold greater H₁ receptor affinity than loratadine due to metabolite activation. Deschlorodesloratadine’s activity remains understudied but is hypothesized to be weaker.
  • Anti-Cancer Effects : Benzocycloheptapyridine derivatives, including desloratadine, synergize with radiation by dysregulating cell cycle progression (e.g., G₂/M arrest).
  • Dual Antagonists : The 9-chloro analog () represents a rare example of dual PAF/histamine inhibition, suggesting broader anti-inflammatory applications.

Biological Activity

Deschlorodesloratadine hydrochloride, chemically known as 6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine hydrochloride, is a second-generation antihistamine derived from desloratadine. This compound exhibits significant biological activity primarily through its action as a selective H1 receptor antagonist. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Pharmacological Profile

Mechanism of Action
Deschlorodesloratadine functions by competitively inhibiting the binding of histamine to H1 receptors located in various tissues including the respiratory tract, blood vessels, and gastrointestinal tract. This blockade prevents the physiological effects of histamine, which include vasodilation, increased vascular permeability, and bronchoconstriction, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria .

Pharmacokinetics

  • Absorption : The oral bioavailability of deschlorodesloratadine is high, with peak plasma concentrations reached approximately 3 hours post-administration. Food intake does not significantly affect its absorption .
  • Distribution : The compound has a high protein binding capacity (82-87%) and demonstrates a volume of distribution that indicates extensive tissue distribution .
  • Metabolism : It is metabolized to 3-hydroxydesloratadine, which retains antihistaminic activity. Both metabolites undergo glucuronidation before excretion .
  • Elimination : Approximately 87% of the drug is eliminated via urine and feces as metabolites. The elimination half-life ranges from 24 to 27 hours, allowing for once-daily dosing regimens .

Clinical Applications

Deschlorodesloratadine is primarily indicated for the treatment of:

  • Seasonal Allergic Rhinitis (SAR) : Clinical trials have demonstrated that a single daily dose significantly reduces symptoms such as nasal congestion and sneezing within hours and maintains efficacy over extended periods .
  • Chronic Idiopathic Urticaria : Patients experience rapid relief from pruritus and reduction in hive lesions following administration. Improvements in quality of life metrics have been reported among treated individuals .

Efficacy Studies

A randomized controlled trial showed that deschlorodesloratadine provided significant symptom relief in patients with SAR compared to placebo. Notably, the drug's effects were sustained throughout the dosing interval and extended over several weeks with continuous use .

Safety Profile

Deschlorodesloratadine is well tolerated with a low incidence of sedation or central nervous system effects due to its inability to cross the blood-brain barrier. Adverse effects are generally mild and include headache and fatigue but are less frequent compared to first-generation antihistamines .

Protective Effects Against Oxidative Stress

Recent studies have suggested that deschlorodesloratadine may possess antioxidant properties. It has been shown to enhance superoxide dismutase activity in human erythrocytes, suggesting a potential protective effect against oxidative stress .

Data Table: Summary of Biological Activity

Parameter Value
Chemical StructureC19H19ClN2
MechanismH1 receptor antagonist
Peak Plasma Concentration~3 hours
Protein Binding82-87%
Half-Life24-27 hours
Common Side EffectsHeadache, fatigue
IndicationsSAR, chronic idiopathic urticaria

Q & A

Q. How is Deschlorodesloratadine Hydrochloride structurally characterized, and what analytical techniques are recommended for its identification?

Deschlorodesloratadine Hydrochloride is a piperidine-substituted benzo-cyclohepta-pyridine derivative. Key identification methods include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C19_{19}H19_{19}ClN2_2, MW 310.83) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) for piperidinylidene and cycloheptapyridine ring system verification. Cross-reference spectral data with impurities listed in synthetic pathways (e.g., 8-chloro-11-(piperidin-4-ylidene) derivatives) .
  • HPLC with UV detection using C18 columns and acetonitrile-phosphate buffer mobile phases to distinguish it from related compounds like desloratadine .

Q. What synthetic routes are documented for Deschlorodesloratadine Hydrochloride, and how are intermediates controlled?

The compound is synthesized via a one-pot process involving novel intermediates like 8-chloro-11-[1-(1-chloroethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (ACE Desloratadine). Key steps include:

  • Piperidinylidene introduction through condensation reactions under anhydrous conditions .
  • Hydrochloride salt formation via HCl gas bubbling in ethanol .
  • Intermediate monitoring using in-process controls (IPC) with LC-MS to limit impurities (e.g., ethyl 4-oxopiperidine-1-carboxylate) to <0.1% .

Q. What safety protocols are critical when handling Deschlorodesloratadine Hydrochloride in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can impurity profiling be optimized for Deschlorodesloratadine Hydrochloride, and what thresholds are acceptable?

  • Impurity identification: Use LC-TOF/MS to detect process-related impurities (e.g., 8-chloro-6,11-dihydro-11-(1-ethoxycarbonylpiperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) .
  • Thresholds: Per ICH Q3A, individual impurities should be ≤0.15% in the drug substance. Validate methods using primary reference standards (e.g., LGC Standards) .
  • Forced degradation studies: Expose the compound to heat (80°C), acid (0.1M HCl), and oxidizers (H2_2O2_2) to simulate stability challenges .

Q. What stability-indicating methods are validated for Deschlorodesloratadine Hydrochloride under ICH guidelines?

  • Long-term stability: Store at 25°C/60% RH for 24 months with quarterly testing. Use HPLC-UV to monitor degradation products (e.g., piperidine ring oxidation byproducts) .
  • Photostability: Expose to 1.2 million lux-hours of visible light and 200 W·h/m2^2 UV. Quantify degradation via peak purity analysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the piperidinylidene moiety?

  • Analog synthesis: Replace the piperidinylidene group with morpholine or pyrrolidine rings. Assess histamine H1 receptor binding affinity using radioligand displacement assays .
  • Computational modeling: Perform docking studies with homology models of H1 receptors (e.g., GPCRdb templates) to predict binding energy changes .

Q. What pharmacokinetic study designs are suitable for evaluating Deschlorodesloratadine Hydrochloride’s bioavailability?

  • In vivo protocols: Administer a single oral dose (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hours post-dose and analyze using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL .
  • Bioavailability parameters: Calculate AUC0_{0-∞}, Cmax_{max}, and t1/2_{1/2} under fed/fasted conditions to assess food effects .

Q. What challenges arise in scaling up the synthesis of Deschlorodesloratadine Hydrochloride, and how are they mitigated?

  • Intermediate isolation: The one-pot synthesis requires precise temperature control (±2°C) to prevent byproduct formation (e.g., dimerization of piperidinylidene intermediates) .
  • Crystallization optimization: Use antisolvent (e.g., n-heptane) addition under high shear mixing to improve hydrochloride salt yield (>85%) .

Q. How are advanced analytical methods (e.g., UPLC-QDa) validated for Deschlorodesloratadine Hydrochloride quantification?

  • Method validation parameters: Include linearity (1–150% of target concentration, R2^2 ≥0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .
  • System suitability: Test column efficiency (≥5000 theoretical plates) and tailing factor (≤2.0) using USP standards .

Q. What strategies are employed to resolve contradictory data in solubility and permeability studies?

  • Solubility: Compare shake-flask (pH 1.2–6.8 buffers) versus biorelevant media (FaSSIF/FeSSIF). Use DSC/TGA to confirm polymorphic stability .
  • Permeability: Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers. Reconcile discrepancies by adjusting for efflux transporter activity (e.g., P-gp inhibition with verapamil) .

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